molecular formula C16H21NO B8350083 9-(4-Methylbenzyl)-9-aza-bicyclo-[3.3.1]-nonan-3-one

9-(4-Methylbenzyl)-9-aza-bicyclo-[3.3.1]-nonan-3-one

Cat. No. B8350083
M. Wt: 243.34 g/mol
InChI Key: QMKUSELBLNXNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04560757

Procedure details

A solution of 4-methylbenzylamine (12 g) in dilute hydrochloric acid (5N, 20 ml) was added to glutaric dialdehyde (50%, 24 ml) in water (100 ml) with stirring. A solution of 1,3-acetonedicarboxylic acid (14.6 g) and sodium acetate (8.2 g) in water (100 ml) was then added and the mixture stirred for 24 hours at room temperature. A further quantity of dilute hydrochloric acid (5 ml) was then added and the mixture stirred for a further 48 hours.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.[CH2:10]([CH2:14][CH:15]=[O:16])[CH2:11][CH:12]=O.[CH2:17]([C:24](O)=O)[C:18](CC(O)=O)=O.C([O-])(=O)C.[Na+]>Cl.O>[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][N:7]2[CH:10]3[CH2:11][CH2:12][CH2:24][CH:17]2[CH2:18][C:15](=[O:16])[CH2:14]3)=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
CC1=CC=C(CN)C=C1
Name
Quantity
24 mL
Type
reactant
Smiles
C(CC=O)CC=O
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
14.6 g
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 24 hours at room temperature
Duration
24 h
STIRRING
Type
STIRRING
Details
the mixture stirred for a further 48 hours
Duration
48 h

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(CN2C3CC(CC2CCC3)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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